1,3-Naphthalenedicarboxylic acid
Overview
Description
1,3-Naphthalenedicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C12H8O4. It consists of a naphthalene ring substituted with two carboxyl groups at the 1 and 3 positions. This compound is known for its applications in the synthesis of coordination polymers and metal-organic frameworks due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Naphthalenedicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 1,3-dimethylnaphthalene using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions in an acidic medium .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of naphthalene derivatives. For instance, the oxidation of 1,3-dimethylnaphthalene in the presence of cobalt and manganese catalysts in acetic acid can yield high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene tetracarboxylic acids.
Reduction: Reduction of the carboxyl groups can yield naphthalene diols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthalene tetracarboxylic acids.
Reduction: Naphthalene diols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1,3-Naphthalenedicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: This compound is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,3-naphthalenedicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal-organic frameworks derived from this compound can facilitate chemical reactions by providing active sites for reactants .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Naphthalenedicarboxylic acid
- 2,3-Naphthalenedicarboxylic acid
- 2,6-Naphthalenedicarboxylic acid
- 1,2-Benzenedicarboxylic acid
Uniqueness
1,3-Naphthalenedicarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct structural and chemical properties. This uniqueness makes it particularly suitable for the synthesis of coordination polymers with specific topologies and functionalities .
Properties
IUPAC Name |
naphthalene-1,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDRADPXNRULGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463734 | |
Record name | 1,3-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-93-2 | |
Record name | 1,3-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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